molecular formula C13H21BN2O5S B1526079 N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide CAS No. 1083326-75-3

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide

货号: B1526079
CAS 编号: 1083326-75-3
分子量: 328.2 g/mol
InChI 键: NLKPUGUGRJNIMU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide (CAS: 1083326-75-3) is a boronate-containing sulfonamide derivative widely used as a Suzuki-Miyaura cross-coupling intermediate in medicinal chemistry. Its molecular formula is C₁₃H₂₁BN₂O₅S (MW: 316.19), featuring a pyridine core substituted with methoxy, methanesulfonamide, and a pinacol boronate ester . The compound is commercially available (97% purity) and exhibits hazards including skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

属性

IUPAC Name

N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O5S/c1-12(2)13(3,4)21-14(20-12)9-7-10(16-22(6,17)18)11(19-5)15-8-9/h7-8,16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKPUGUGRJNIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732405
Record name N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083326-75-3
Record name N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C18H21BF2N2O5S
  • Molecular Weight : 426.24 g/mol
  • CAS Number : 1083326-75-3

The compound features a pyridine ring substituted with a methanesulfonamide group and a dioxaborolane moiety. The presence of these functional groups suggests potential interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit inhibitory effects on various enzymes and pathways. For instance, studies on related sulfonamide derivatives have shown their ability to inhibit key proteins involved in cellular signaling and metabolic processes.

Inhibition Studies

Inhibition studies have revealed that related compounds can effectively inhibit enzymes such as GSK-3β and IKK-β. For example:

CompoundIC50 (nM)Target
Compound 628GSK-3β
Compound 4910IKK-β

These findings suggest that the biological activity of this compound could be mediated through similar mechanisms of action.

Case Studies and Research Findings

  • HCV Inhibition : A study by highlighted the development of non-nucleoside inhibitors for Hepatitis C virus (HCV) that share structural similarities with the compound . The inhibitors demonstrated potent activity against NS5B polymerase with an EC50 < 50 nM.
  • CYP Enzyme Interaction : Another research highlighted the interaction of similar sulfonamide compounds with cytochrome P450 enzymes. The inhibition of CYP3A4 was particularly noted as concerning due to its implications for drug-drug interactions (DDIs) .
  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of related compounds in BV-2 microglial cells. The results indicated significant reductions in nitric oxide (NO) and IL-6 levels at concentrations as low as 1 µM .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety facilitates palladium-catalyzed cross-coupling reactions, a hallmark of its synthetic utility. For example:

  • Reaction with Aryl Halides :
    The compound participates in Suzuki couplings with aryl halides (e.g., bromopyrazolo[1,5-a]pyrimidine) under PdCl₂(PPh₃)₂ catalysis. Typical conditions involve 1,2-dimethoxyethane (DME) and aqueous Na₂CO₃ at 80–100°C, yielding biaryl products with >60% efficiency .

Substrate Catalyst Conditions Yield Product Application
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidinePdCl₂(PPh₃)₂DME, Na₂CO₃, 80°C, 5h63% Kinase inhibitor intermediates

Reduction of Nitro Precursors

The compound is synthesized via hydrogenation of its nitro precursor, 2-methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, using H₂ and Raney-Ni in methanol. This reduction proceeds quantitatively at room temperature .

Starting Material Reagents Conditions Yield
2-Methoxy-3-nitro-5-(pinacol boronate)pyridineH₂, Raney-Ni, MeOHRT, 2h89%

Sulfonamide Formation

The primary amine intermediate reacts with methanesulfonyl chloride in pyridine, forming the title compound with 58% yield .

Reaction Step Reagents Conditions Yield
Amine → MethanesulfonamideMethanesulfonyl chloride, pyridine0°C → RT, overnight58%

Electrophilic Substitution

The boronic ester group undergoes electrophilic substitution under acidic conditions. For example, triflation with trifluoromethanesulfonic anhydride in dichloromethane at −20°C introduces a triflate group, enabling further functionalization .

Reaction Reagents Conditions Yield
Boronate → Triflate(CF₃SO₂)₂O, 2,6-di-t-butyl-4-methylpyridineDCM, −20°C, 2h92%

Oxidative and Reductive Pathways

While direct oxidation/reduction data for this compound is limited, analogous boronic esters are known to undergo:

  • Oxidation : Conversion to phenolic derivatives using H₂O₂ or KMnO₄.

  • Reduction : Boron removal via hydrogenolysis or hydrolysis .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide Group

2,4-Difluorobenzenesulfonamide Analog
  • Structure : 2,4-Difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide (C₁₈H₂₀B F₂N₂O₅S).
  • Synthesis : Synthesized via Pd-catalyzed coupling (PdCl₂(dppf)) with 91% yield, demonstrating high efficiency .
  • Applications: Used in coupling reactions with quinoline derivatives (e.g., 4-methoxyquinolin-6-yl) to generate PI3K/mTOR inhibitors, albeit in lower yields (28%) due to complex partners .
Benzene and 4-Fluorobenzenesulfonamide Analogs
  • Structures :
    • 9a : N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide (C₁₈H₂₃BN₂O₅S).
    • 9b : 4-Fluoro variant (C₁₈H₂₂B F N₂O₅S).
  • Yields : 81.2% for 9a , comparable to the methanesulfonamide parent compound .
  • HRMS Data : Confirmed molecular weights (e.g., [M+H]⁺ m/z 391.1499 for 9a ) .
Cyclopropanesulfonamide and Propionamide Derivatives
  • Propionamide : C₁₄H₂₁BN₂O₃ (MW: 276.14), showing altered hydrogen-bonding capacity compared to sulfonamides .

Core Scaffold Modifications

Phenyl vs. Pyridine Core
  • N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide (CAS: 1256360-27-6):
    • Replaces pyridine with phenyl, altering electronic properties. Lower commercial availability (discontinued) suggests reduced utility compared to pyridine analogs .
Pyrimidine Core
  • N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methanesulfonamide (CAS: 1218789-36-6):
    • Pyrimidine core increases hydrogen-bonding sites, enhancing interactions in agrochemical or pharmaceutical targets .

Reactivity in Cross-Coupling Reactions

Compound Coupling Partner Catalyst Yield Application Reference
Parent Methanesulfonamide 5-Bromo-1,3-dihydroisobenzofuran PdCl₂(dppf) N/A PI3Kδ inhibitors for respiratory disease
2,4-Difluorobenzenesulfonamide 6-Bromo-4-chloroquinoline Pd(dppf)Cl₂ 28% Anticancer agents (PI3K/mTOR)
Benzenesulfonamide (9a ) N/A N/A 81.2% Intermediate characterization

Key Observations :

  • Electron-withdrawing groups (e.g., -F) on sulfonamide improve boronate stability but may reduce coupling yields with bulky partners.
  • Methanesulfonamide’s smaller size facilitates higher reactivity in diverse couplings compared to bulkier analogs.

Insights :

  • Higher molecular weight analogs (e.g., difluoro derivatives) may exhibit reduced solubility.
  • Safety profiles vary; fluorinated analogs lack explicit hazard data but likely require similar handling.

准备方法

This sequence ensures the introduction of the methanesulfonamide group on the aminopyridine ring while maintaining the integrity of the boronate ester.

Detailed Preparation Procedures

Reduction of Nitro Precursor to Aminopyridine Boronate Ester
  • Starting material: 2-methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Reagents: Raney-Nickel catalyst, hydrogen gas
  • Solvent: Methanol
  • Conditions: Hydrogenation under H₂ atmosphere, room temperature, 2 hours
  • Outcome: Quantitative conversion to 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine with 95% yield
  • Notes: After reaction, catalyst filtration and solvent evaporation yield a white solid aminopyridine intermediate.
Sulfonylation to Form the Methanesulfonamide
  • Starting material: 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
  • Reagents: Methanesulfonyl chloride (2 equivalents)
  • Solvent: Pyridine
  • Conditions: Stirring at 20°C for 18 hours or at 0°C under inert atmosphere with slow addition of methanesulfonyl chloride
  • Work-up: Removal of solvent under reduced pressure, partition between saturated sodium bicarbonate solution and dichloromethane, separation, and purification by silica gel chromatography or flash chromatography using dichloromethane/methanol gradients
  • Yield: Approximately 58-95% depending on conditions and purification method
  • Product: this compound as a brown solid or mixture of boronic acid and boronate forms.

Summary of Reaction Conditions and Yields

Step Starting Material Reagents & Conditions Solvent Temperature Time Yield (%) Notes
Nitro reduction 2-methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine H₂, Raney-Ni catalyst Methanol RT 2 hours 95 Filtration and solvent removal yield white solid aminopyridine intermediate
Sulfonylation (standard) 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine Methanesulfonyl chloride (2 eq), pyridine Pyridine 20°C 18 hours ~58-95 Work-up with NaHCO₃ and DCM; purification by silica gel chromatography
Sulfonylation (inert atmosphere) Same as above Methanesulfonyl chloride added dropwise, inert atmosphere Pyridine 0°C Overnight 58 Crystallization from diethyl ether/isopropyl ether yields solid product with 100% purity

Mechanistic and Practical Considerations

  • Reduction step: The use of Raney-Nickel and hydrogen is a classical and efficient method for reducing aromatic nitro groups to amines without affecting the boronate ester, which is sensitive to harsh conditions.
  • Sulfonylation step: Pyridine serves dual roles as solvent and base, scavenging HCl generated during sulfonylation. Low temperature and inert atmosphere conditions help minimize side reactions and decomposition of sensitive boronate esters.
  • Purification: Silica gel chromatography with dichloromethane/methanol gradient is effective for isolating the sulfonamide product, which appears as a brown solid. Crystallization can further improve purity.

Analytical Data Supporting Preparation

  • LCMS: Retention time approximately 0.98 min with MH+ ion at m/z 329 confirms molecular ion of the sulfonamide product.
  • LRMS: Molecular ion peak at m/z 329 (M+1)+.
  • Purity: Achieved up to 100% by crystallization.
  • Physical state: Brown solid or white solid depending on purification and crystallization methods.

常见问题

Q. What are the standard synthetic routes for preparing N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide, and how is its purity validated?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling ( ). A representative method involves reacting a brominated pyridinylmethanesulfonamide precursor with bis(pinacolato)diboron in the presence of PdCl₂(dppf)•DCM catalyst, KOAc as a base, and anhydrous 1,4-dioxane under argon at reflux (58% yield, ). Post-synthesis purification employs column chromatography and recrystallization. Purity is validated using ¹H/¹³C NMR (e.g., δ 9.23 ppm for NH, δ 83.9 ppm for dioxaborolan carbons), HRMS (observed [M+H⁺] 329.1318 vs. calculated 329.1337), and IR spectroscopy (e.g., B-O stretching at 970 cm⁻¹) ( ). X-ray crystallography confirms molecular geometry ().

Q. What is the role of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound’s reactivity?

The boronate ester moiety enables cross-coupling reactions (e.g., Suzuki-Miyaura), where it acts as a nucleophilic partner for aryl halides or triflates ( ). Its steric protection from pinacol ensures stability during synthesis and storage. In biological contexts, the group may enhance solubility or facilitate prodrug strategies via hydrolysis ( ).

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

Key techniques include:

  • Multinuclear NMR : ¹H/¹³C NMR identifies functional groups (e.g., methoxy at δ 3.93 ppm, sulfonamide protons at δ 9.23 ppm) and confirms boron integration ( ).
  • DFT studies : Computational modeling predicts bond lengths and angles, validated against X-ray data (e.g., C-B bond distances) ().
  • HRMS/IR : HRMS confirms molecular formula, while IR detects B-O (970 cm⁻¹) and sulfonamide S=O (1138–1392 cm⁻¹) vibrations ( ).

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between experimental and DFT-predicted structures?

X-ray diffraction provides definitive bond metrics (e.g., B-O = 1.36–1.38 Å), which can be compared to DFT-optimized geometries (). Discrepancies in torsional angles (e.g., pyridine-boronate dihedral) may arise from crystal packing forces absent in gas-phase DFT models. Refinement software like SHELXL ( ) adjusts thermal parameters and hydrogen bonding networks to reconcile differences.

Q. What strategies optimize reaction yields in palladium-catalyzed cross-coupling steps involving this compound?

Yield improvements focus on:

  • Catalyst-ligand systems : PdCl₂(dppf)•DCM ( ) outperforms Pd(PPh₃)₄ due to enhanced oxidative addition kinetics.
  • Solvent/base selection : Anhydrous 1,4-dioxane minimizes boronate hydrolysis, while KOAc (vs. Na₂CO₃) reduces side-product formation ( ).
  • Temperature control : Reflux (100–110°C) balances reaction rate and catalyst stability ( ).

Q. How does the sulfonamide group influence this compound’s biological activity and metabolic stability?

The sulfonamide moiety enhances binding to enzymes (e.g., PI3Kδ, mTOR) via hydrogen bonding to hinge regions ( ). Metabolic stability is assessed using microsomal assays (e.g., human liver microsomes + NADPH), with LC-MS identifying oxidation (e.g., sulfone formation) or glucuronidation metabolites ().

Q. What mechanistic insights explain byproduct formation during boronate ester synthesis?

Common byproducts include:

  • Deboronation products : From premature hydrolysis of the boronate ester (detected via ¹¹B NMR).
  • Homocoupling dimers : Caused by excess Pd⁰ species (prevented by rigorous argon purging) ( ). LC-MS and GC-MS isolate these impurities, while kinetic studies (varying Pd loading, temperature) refine reaction pathways.

Q. How can computational docking predict this compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding poses in PI3Kδ’s ATP pocket, prioritizing hydrogen bonds between the sulfonamide and Val828/Gln813 ( ). MD simulations assess stability (RMSD < 2.0 Å over 100 ns) and free-energy binding (MM-PBSA). Discrepancies between in silico and in vitro IC₅₀ values guide scaffold optimization ( ).

Methodological Tables

Analysis Type Key Parameters Reference
Suzuki-Miyaura CouplingPdCl₂(dppf)•DCM, 1,4-dioxane, 100°C, 4 h
X-ray RefinementSHELXL, R-factor < 0.05, H-bond network
Metabolic StabilityHuman liver microsomes, NADPH, LC-MS
DFT OptimizationB3LYP/6-311+G(d,p), solvent = implicit DMSO

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。